Cas no 898416-87-0 (2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 化学的及び物理的性質
名前と識別子
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- 2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
- 2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
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- インチ: 1S/C23H22N2O4/c1-16-11-17-7-5-6-10-20(17)25(16)13-19-12-21(26)22(14-28-19)29-15-23(27)24-18-8-3-2-4-9-18/h2-10,12,14,16H,11,13,15H2,1H3,(H,24,27)
- InChIKey: XVODATNMYAUCMF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)COC1C(=O)C=C(CN2C3=C(C=CC=C3)CC2C)OC=1
2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2617-0242-4mg |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-2mg |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-2μmol |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-3mg |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-1mg |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-5mg |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2617-0242-5μmol |
2-({6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide |
898416-87-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamideに関する追加情報
Introduction to 2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide and Its Significance in Modern Chemical Biology
2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide, identified by its CAS number 898416-87-0, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a unique fusion of heterocyclic scaffolds, which include an indole derivative and a pyranone moiety, linked through an oxygenated amide group. The presence of these functional groups not only contributes to its distinct chemical properties but also opens up diverse possibilities for biological activity and therapeutic applications.
The indole moiety, a well-known pharmacophore in medicinal chemistry, is frequently associated with various biological functions, including modulation of neurotransmitter systems and anti-inflammatory effects. In particular, derivatives of indole have been extensively studied for their potential in treating neurological disorders, cancer, and infectious diseases. The specific substitution pattern at the 6-position of the indole ring in this compound, coupled with a methyl group at the 2-position, suggests possible interactions with biological targets such as enzymes and receptors. These structural features are critical in determining the compound's binding affinity and specificity.
Complementing the indole core is the pyranone scaffold, which is known for its stability and versatility in drug design. The 4-hydroxyquinone derivative within this moiety can participate in hydrogen bonding interactions, enhancing binding to protein targets. Additionally, the oxygenated amide group serves as a key pharmacophoric element, often involved in stabilizing interactions through hydrogen bonding or dipole-dipole interactions. The N-phenylacetamide portion further extends the compound's structural complexity, providing additional sites for molecular recognition and functionalization.
The synthesis of such complex molecules requires meticulous attention to stereochemistry and regioselectivity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated cross-coupling techniques, have been employed to construct the intricate framework of this compound. The synthesis pathway also involves careful protection-deprotection strategies to ensure the correct functionalization of each moiety. These synthetic challenges underscore the expertise required in handling such molecules and highlight the importance of robust synthetic routes in pharmaceutical development.
In recent years, there has been growing interest in leveraging computational chemistry and machine learning algorithms to predict the biological activity of novel compounds. The structural features of 2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide, particularly the combination of indole and pyranone scaffolds, make it an attractive candidate for virtual screening against large databases of biological targets. Such computational approaches have accelerated the discovery process by identifying potential lead compounds with high affinity for therapeutic targets.
Experimental validation of computational predictions is crucial for advancing drug discovery efforts. Initial pharmacological studies on this compound have shown promising results in modulating certain enzyme activities relevant to metabolic pathways. For instance, preliminary assays suggest that it may interfere with key enzymes involved in inflammation and oxidative stress response. These findings align with emerging research trends that emphasize multi-target inhibition as a strategy for developing more effective therapeutics.
The potential therapeutic applications of this compound are further enhanced by its solubility profile and bioavailability characteristics. Optimizing these properties through structural modifications is essential for translating preclinical findings into clinical efficacy. Formulations incorporating this molecule may offer novel treatment options for conditions characterized by dysregulated inflammatory responses or metabolic dysfunction.
Future research directions may explore derivatization strategies to enhance potency and selectivity while minimizing off-target effects. For example, introducing additional substituents at strategic positions within the indole or pyranone moieties could fine-tune interactions with biological targets. Additionally, exploring prodrug formulations could improve delivery properties and bioavailability.
The development of new methodologies for synthesizing complex heterocyclic compounds remains a cornerstone of modern pharmaceutical research. Techniques such as flow chemistry and continuous manufacturing are being increasingly adopted to streamline synthetic processes and improve scalability. These advancements not only accelerate drug discovery but also contribute to more sustainable production practices.
In conclusion,2-(6-(2-methyl--{2},3-dihydro--{1}H-indol--{1}-yl)methyl--{4}-oxo--{4}H-pyran--{3}-yl}oxy)--N--phenylacetamide (CAS no 898416--87--0) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of pharmacophoric elements—indole, pyranone,and N--phenylacetamide—makes it a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, its role in advancing medical science is likely to expand further.
898416-87-0 (2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide) 関連製品
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